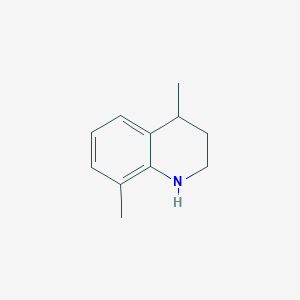

4,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Description

Overview of 1,2,3,4-Tetrahydroquinoline (B108954) Scaffolds in Organic Chemistry

The 1,2,3,4-tetrahydroquinoline moiety is a bicyclic heterocyclic system where a saturated piperidine (B6355638) ring is fused to a benzene (B151609) ring. This structural motif is a cornerstone in organic synthesis and medicinal chemistry, being present in a wide array of natural alkaloids and synthetic compounds with pronounced biological activities. organic-chemistry.org These activities span a broad therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. organic-chemistry.orgnih.gov

The versatility of the tetrahydroquinoline scaffold stems from its unique three-dimensional structure and the chemical reactivity of both the aromatic and the saturated heterocyclic rings. The nitrogen atom introduces basicity and a site for further functionalization, while the aromatic ring can undergo electrophilic substitution reactions. The stereochemistry of the saturated portion of the molecule also plays a crucial role in its interaction with biological targets. Consequently, a multitude of synthetic strategies have been developed to construct and modify this important heterocyclic system, including domino reactions, Povarov reactions, and various cyclization strategies. nih.gov

Importance of Substituent Patterns in Tetrahydroquinoline Research

The biological activity and physicochemical properties of tetrahydroquinoline derivatives are profoundly influenced by the nature and position of substituents on the bicyclic framework. amazonaws.com Structure-activity relationship (SAR) studies have repeatedly demonstrated that even minor modifications, such as the addition or relocation of a methyl group, can lead to significant changes in a molecule's efficacy and selectivity. nih.gov

Substituents on the aromatic ring can alter the electron density of the system, affecting its reactivity and potential for intermolecular interactions like π-π stacking. On the other hand, substituents on the saturated nitrogen-containing ring can introduce steric hindrance, influence the conformational preferences of the ring, and create chiral centers, which are often critical for specific biological recognition. amazonaws.com For instance, the placement of functional groups can enhance the lipophilicity of the molecule, improving its ability to cross cell membranes, or introduce new hydrogen bonding capabilities to strengthen interactions with a target receptor.

Specific Research Focus on 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline and Related Structures

While the broader class of methylated tetrahydroquinolines has been a subject of interest, specific research on the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline isomer appears to be limited in the available scientific literature. In comparative analyses of various tetrahydroquinoline derivatives, this particular substitution pattern is sometimes mentioned, though often without associated experimental data on its biological activity or detailed physicochemical properties.

In contrast, other dimethylated isomers have received more detailed investigation. For example, studies on 2,8-dimethyl-1,2,3,4-tetrahydroquinoline (B13212549) have explored its synthesis, chemical reactions, and biological potential, such as its role as an enzyme inhibitor. The conformation of such derivatives has been analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals details about the spatial arrangement of the methyl groups and their influence on the ring's geometry. This comparative lack of specific data for the 4,8-dimethyl isomer highlights a potential area for future research within the vast landscape of tetrahydroquinoline chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-7-12-11-9(2)4-3-5-10(8)11/h3-5,8,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKQBKVGMBSEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C(C=CC=C12)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,8 Dimethyl 1,2,3,4 Tetrahydroquinoline and Analogous Systems

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The construction of the 1,2,3,4-tetrahydroquinoline nucleus can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These methods primarily involve the formation of the heterocyclic ring through cyclization reactions of appropriately substituted aniline derivatives.

Cyclocondensation Reactions of Anilines and Derivatives

Cyclocondensation reactions represent a classical and widely employed approach for the synthesis of tetrahydroquinolines. These reactions typically involve the intramolecular cyclization of an aniline derivative bearing a suitable side chain that can undergo an electrophilic attack on the aromatic ring.

The Pictet-Spengler reaction, traditionally used for the synthesis of tetrahydroisoquinolines from β-arylethylamines, can be adapted for the synthesis of tetrahydroquinolines. This reaction involves the condensation of an aniline with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the tetrahydroquinoline ring system. organicreactions.orgthermofisher.com While direct examples for the synthesis of 4,8-dimethyl-1,2,3,4-tetrahydroquinoline via a classical Pictet-Spengler reaction are not prevalent in the literature, the general principles of the reaction can be applied. The key challenge lies in the regioselective cyclization onto the ortho-position of the aniline.

A biomimetic approach using a phosphate buffer-catalyzed Pictet-Spengler reaction has been developed for the synthesis of 1,1'-disubstituted and spiro-tetrahydroisoquinolines from unreactive ketone substrates. acs.org This highlights the potential for milder reaction conditions in Pictet-Spengler type reactions.

| Amine Substrate | Carbonyl Compound | Catalyst | Product | Yield (%) | Reference |

| Dopamine (B1211576) hydrochloride | Acetone | KPi buffer (pH 9) | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | - | acs.org |

| Phenethylamine | Dimethoxymethane | Concentrated HCl | 1,2,3,4-Tetrahydroisoquinoline (B50084) | - | organicreactions.orgthermofisher.com |

Note: The table provides examples of Pictet-Spengler reactions for analogous tetrahydroisoquinoline systems due to the lack of specific literature examples for 4,8-dimethyl-1,2,3,4-tetrahydroquinoline.

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-arylethylamides using a dehydrating agent. wikipedia.orgorganicreactions.orgorganic-chemistry.org Subsequent reduction of the resulting dihydroisoquinoline affords the corresponding tetrahydroisoquinoline. This two-step approach can be conceptually applied to the synthesis of tetrahydroquinolines. The synthesis would involve the acylation of a suitable phenylethylamine derivative, followed by cyclization and reduction. For the synthesis of an 8-methyl-tetrahydroquinoline derivative, a starting material such as N-(2-(2-methylphenyl)ethyl)acetamide could be envisioned.

The reaction is typically carried out under refluxing acidic conditions with dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org Microwave-assisted Bischler-Napieralski reactions have also been reported to allow for the production of substituted isoquinoline libraries. organic-chemistry.org

| Amide Substrate | Dehydrating Agent | Product (after reduction) | Reference |

| N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide | POCl₃ | 7-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | wikipedia.org |

| N-Phenethylbenzamide | Trifluoromethanesulfonic anhydride, 2-chloropyridine | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | nih.gov |

Lewis acid catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. The use of Lewis acids to mediate the cyclization of aniline derivatives for the synthesis of tetrahydroquinolines has been explored. One-pot synthesis of tetrahydroquinolines catalyzed by Lewis acids like copper(II) chloride from N-methyl-N-alkylanilines and vinyl ethers in the presence of a peroxide has been reported. researchgate.net

Recent advances have also shown that Lewis acids can improve the catalytic activity and enantioselectivity in the asymmetric transfer hydrogenation of isoquinolines to furnish tetrahydroisoquinolines. mdpi.com While not a direct cyclization to form the ring, this demonstrates the utility of Lewis acids in accessing saturated heterocyclic systems.

| Aniline Derivative | Reactant | Lewis Acid | Product | Reference |

| N-Methyl-N-alkylanilines | Vinyl ethers | CuCl₂ | Tetrahydroquinolines | researchgate.net |

Note: The table provides a general example of Lewis acid-catalyzed synthesis of tetrahydroquinolines.

Domino and Cascade Reaction Sequences for Multisubstituted Tetrahydroquinolines

Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple transformations in a single synthetic operation without the isolation of intermediates. nih.gov These strategies have been successfully applied to the synthesis of multisubstituted tetrahydroquinolines.

One notable example is the domino Povarov reaction. A three-component reaction of arylamines, methyl propiolate, and aromatic aldehydes, catalyzed by p-toluenesulfonic acid, proceeds smoothly to afford polysubstituted 1,2,3,4-tetrahydroquinolines in moderate yields. beilstein-journals.orgnih.gov This reaction is believed to involve the in situ formation of a β-enamino ester which then undergoes a Povarov reaction with an in situ generated aromatic imine. beilstein-journals.orgnih.gov Although a specific synthesis of 4,8-dimethyl-1,2,3,4-tetrahydroquinoline via this method has not been detailed, the reaction of 2-methylaniline with an appropriate aldehyde and dienophile could potentially lead to the desired substitution pattern. For instance, the reaction of 3-methylaniline with acetaldehyde and a vinyl ether has been shown to produce 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline. nih.gov

| Arylamine | Aldehyde | Dienophile | Catalyst | Product | Yield (%) | Reference |

| Aniline | Benzaldehyde | Methyl propiolate | p-Toluenesulfonic acid | Methyl 2-phenyl-4-(phenylamino)-1,2,3,4-tetrahydroquinoline-3-carboxylate | 63 | nih.gov |

| 3-Methylaniline | Acetaldehyde | Vinyl ether | - | 4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline | 71 | nih.gov |

A powerful domino strategy for the synthesis of substituted tetrahydroquinolines involves a reduction-reductive amination sequence. This approach typically starts with a substituted 2-nitrophenyl derivative containing a side chain with a carbonyl group. nih.govnih.gov

The process is initiated by the reduction of the nitro group to an aniline, which then undergoes an intramolecular condensation with the side-chain carbonyl to form a cyclic imine or enamine. Subsequent reduction of this intermediate in the same pot yields the tetrahydroquinoline. nih.gov A diastereoselective synthesis of 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters has been developed using this methodology, starting from methyl (2-nitrophenyl)acetate. The process involves alkylation with an allylic halide, ozonolysis to generate a carbonyl group, and finally, catalytic hydrogenation which triggers the tandem reduction-reductive amination sequence. nih.gov The products are isolated in high yields as single diastereomers. nih.gov

| Starting Material | Key Steps | Product | Yield (%) | Reference |

| Methyl (2-nitrophenyl)acetate | Alkylation, Ozonolysis, Catalytic Hydrogenation | Methyl 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | High | nih.gov |

| 2-Nitroarylketones/aldehydes | Catalytic Hydrogenation (5% Pd/C) | 2,4-Disubstituted-1,2,3,4-tetrahydroquinolines | 93-98 | nih.gov |

Hydrogenation and Reductive Approaches from Quinoline (B57606) Precursors

A common and direct route to 4,8-dimethyl-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding 4,8-dimethylquinoline precursor. This method involves the reduction of the pyridine (B92270) ring of the quinoline system. Various catalytic systems have been developed for this transformation, offering different levels of efficiency and selectivity. The reaction is typically zero-order with respect to the concentration of the quinoline, first-order with respect to hydrogen pressure, and directly proportional to the amount of catalyst used.

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| 5% Pd/C, H₂ | 2-nitroarylketones/aldehydes | 2-alkyl/aryl-tetrahydroquinolines | 93-98 | nih.gov |

| Iron powder, acetic acid | Acrylate-substituted anilines | Tetrahydroquinolines | 86-98 | nih.gov |

Multicomponent Reaction (MCR) Strategies for Diversified Structures

Multicomponent reactions (MCRs) are highly convergent and offer a powerful platform for the rapid assembly of complex molecular architectures from simple starting materials in a single step. Several MCRs have been developed for the synthesis of diverse tetrahydroquinoline and tetrahydroisoquinoline scaffolds. nih.gov Domino Povarov reactions, as mentioned earlier, are a prime example of an MCR strategy to access polysubstituted tetrahydroquinolines. beilstein-journals.orgnih.gov These reactions allow for the introduction of various substituents on the tetrahydroquinoline core by simply changing the starting components (arylamines, aldehydes, and dienophiles), thus enabling the creation of a library of diversified structures. beilstein-journals.orgnih.gov

Targeted Introduction of Methyl Groups at Specific Positions

The precise placement of methyl groups on the tetrahydroquinoline scaffold is crucial for modulating its biological activity and physicochemical properties. This requires synthetic strategies that offer high regioselectivity and, where applicable, stereoselectivity.

Regioselective Methylation Approaches

Achieving regioselective methylation of the tetrahydroquinoline ring system can be challenging due to the presence of multiple potential reaction sites. The outcome of methylation reactions is often influenced by the electronic and steric properties of the substrate and the reagents used. For instance, in related heterocyclic systems, the position of methylation can be directed by existing functional groups or by the inherent reactivity of the different ring positions.

Stereoselective Control in Methyl-Substituted Tetrahydroquinoline Synthesis

When a methyl group is introduced at a stereocenter, such as the C2 or C4 position of the tetrahydroquinoline ring, controlling the stereochemistry (i.e., the formation of cis or trans isomers) becomes a critical aspect of the synthesis. Diastereoselective synthesis aims to produce a single diastereomer in high yield.

Domino reduction-reductive amination strategies have been shown to be highly diastereoselective in the synthesis of substituted tetrahydroquinolines. nih.gov For example, the catalytic hydrogenation of a precursor containing a C4 ester group leads to the highly selective formation of the cis diastereomer, where the newly introduced C2 alkyl group and the C4 ester are on the same face of the ring. nih.gov This stereochemical outcome is attributed to the steric hindrance of the ester group, which directs the addition of hydrogen from the opposite face of the molecule. nih.gov

In the context of 4,8-dimethyl-1,2,3,4-tetrahydroquinoline, the relative stereochemistry of the methyl groups at C4 and any potential stereocenter at C2 would be a key consideration. Synthetic methods that proceed through rigid, well-defined transition states are often employed to achieve high levels of stereocontrol.

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

| Domino Reduction-Reductive Amination | Catalytic hydrogenation of nitroaryl ketones with a C4 ester. | High diastereoselectivity for the cis product. | nih.gov |

| Aza-Vinylogous Povarov Reaction | Three-component reaction of arylamines, aldehydes, and dienophiles. | Can lead to the formation of multiple stereocenters; diastereoselectivity depends on substrates and conditions. | beilstein-journals.org |

Green Chemistry Approaches in Tetrahydroquinoline Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of tetrahydroquinolines, this has translated into the development of novel catalytic systems, the use of environmentally benign solvents and energy sources, and the maximization of atom economy.

A prominent green strategy is the "borrowing hydrogen" (BH) methodology, which provides an atom-economical pathway for forming C-N bonds. rsc.orgamt.uk This one-pot cascade reaction can utilize 2-aminobenzyl alcohols and secondary alcohols to produce 1,2,3,4-tetrahydroquinolines with water as the sole byproduct, eliminating the need for external reducing agents. rsc.orgamt.uk Catalysts based on earth-abundant metals like manganese are particularly noteworthy. For instance, a manganese(I) PN³ pincer complex has been effectively used to promote this transformation. rsc.org Similarly, iridium-catalyzed cyclizations of N-methylanilines with diols also form tetrahydroquinolines, releasing only water. researchgate.net

Electrocatalysis presents another powerful green approach, using electricity to drive chemical reactions under mild conditions. nih.gov A fluorine-modified cobalt catalyst has been developed for the electrocatalytic hydrogenation of quinolines using water as the hydrogen source. nih.gov This method achieves high selectivity for 1,2,3,4-tetrahydroquinolines at ambient temperature and pressure, offering a safe and clean alternative to traditional hydrogenation that often requires high-pressure H₂ gas and precious metal catalysts. nih.govwikipedia.org

Photocatalysis, using visible light as an abundant and clean energy source, has also been successfully applied. Natural pigments like chlorophyll (B73375) can act as green photosensitizers for the efficient synthesis of tetrahydroquinolines from N,N-dimethylanilines and maleimides in an air atmosphere. researchgate.net This method involves the direct functionalization of a C-H bond under mild conditions with low catalyst loading. researchgate.net Advanced materials, such as imine-based covalent organic frameworks (COFs), serve as high-performance, metal-free photocatalysts that can quantitatively synthesize tetrahydroquinolines under visible-light irradiation, outperforming some noble-metal catalysts.

The choice of solvent is another key aspect of green synthesis. Methodologies using water as a solvent, facilitated by catalysts like K-10 montmorillonite clay, have been developed for one-pot multicomponent reactions to create tetrahydroquinoline structures. Microwave-assisted synthesis, often in greener solvents or under solvent-free conditions, has been shown to accelerate reaction times and improve yields for various nitrogen heterocycles, including quinolines. eurekalert.orgnih.gov

| Methodology | Catalyst/Mediator | Key Features | Byproduct(s) |

|---|---|---|---|

| Borrowing Hydrogen | Manganese(I) PN³ pincer complex | Atom-economical; one-pot cascade from 2-aminobenzyl alcohols and secondary alcohols. | Water |

| Electrocatalytic Hydrogenation | Fluorine-modified Cobalt | Uses water as H₂ source; ambient temperature and pressure. | - |

| Visible-Light Photocatalysis | Chlorophyll or Covalent Organic Frameworks (COFs) | Uses light as an energy source; mild conditions; metal-free options (COFs). | - |

| Clay-Catalyzed Cyclocondensation | K-10 Montmorillonite Clay | Environmentally friendly catalyst; can be performed in water. | Water |

| Microwave-Assisted Synthesis | Various (catalytic or non-catalytic) | Rapid heating, shorter reaction times, often higher yields. | Varies by reaction |

Flow Chemistry Applications in Continuous Tetrahydroquinoline Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, improved safety, and straightforward scalability. mdpi.comresearchgate.net These benefits are particularly relevant for reactions like hydrogenation, which can be hazardous in batch mode due to the use of flammable hydrogen gas and exothermic processes.

The synthesis of tetrahydroquinolines is well-suited for flow chemistry applications, particularly through the continuous hydrogenation of quinoline precursors. amt.uk Heterogeneous catalysts are often employed in packed-bed reactors. In this setup, a solution of the quinoline is pumped through a heated column containing a solid-supported catalyst (e.g., palladium on carbon), and hydrogen gas is introduced into the stream. The smaller reactor volume and efficient mixing significantly improve safety and reaction efficiency. amt.uk This approach also simplifies catalyst separation and reuse, aligning with green chemistry principles. vapourtec.com

A powerful application of flow chemistry is the "telescoping" of multiple reaction steps into a single, uninterrupted sequence without isolating intermediates. researchgate.net This reduces manual handling, minimizes waste, and shortens production times. For instance, a continuous photochemical process has been developed to synthesize quinolines from amino-enone substrates in a flow reactor. This process can be directly coupled with a subsequent in-line hydrogenation step to produce a variety of tetrahydroquinolines in a fully continuous manner. researchgate.net

Furthermore, flow mesoreactors have been successfully used for the multicomponent synthesis of focused libraries of tricyclic tetrahydroquinolines. rsc.org This demonstrates the capability of flow technology to efficiently generate complex, drug-like molecules. The precise control offered by flow reactors allows for the optimization of reaction conditions to maximize yield and selectivity, which is crucial when multiple reactive partners are involved.

| Flow Application | Reactor Type | Key Advantages | Example Process |

|---|---|---|---|

| Continuous Hydrogenation | Packed-Bed Reactor (with heterogeneous catalyst) | Enhanced safety, improved heat/mass transfer, easy catalyst reuse, scalable. | Hydrogenation of a quinoline solution over a Pd/C catalyst bed. |

| Telescoped Synthesis | Coupled Flow Reactors (e.g., Photoreactor + Packed-Bed) | No isolation of intermediates, reduced waste, increased throughput. | Photochemical quinoline synthesis followed by in-line hydrogenation. |

| Multicomponent Reactions | Flow Mesoreactor | Precise stoichiometric control, rapid optimization, efficient library synthesis. | Generation of tricyclic tetrahydroquinolines from multiple starting materials. |

Derivatization and Functionalization Strategies of the 4,8 Dimethyl 1,2,3,4 Tetrahydroquinoline Core

N-Functionalization of the Tetrahydroquinoline Nitrogen Atom

The secondary amine nitrogen in the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline core is a primary site for synthetic modification, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's properties.

N-Acylation and N-Alkylation Reactions

N-acylation of the tetrahydroquinoline nitrogen is a common strategy to introduce carbonyl functionalities. This is typically achieved by reacting the parent molecule with acylating agents such as acyl chlorides or anhydrides in the presence of a base. These reactions are generally high-yielding and provide stable amide products.

Similarly, N-alkylation introduces alkyl groups to the nitrogen atom, which can be accomplished through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a widely used technique. chemrxiv.org Another common approach is the direct reaction with alkyl halides. A boronic acid-catalyzed, one-pot tandem reduction of quinolines followed by reductive alkylation with aldehydes has also been demonstrated as an efficient method for synthesizing N-alkyl tetrahydroquinolines under mild conditions. nih.govacs.orgorganic-chemistry.org

| Reagent Class | Specific Reagent Example | Product Type |

| Acyl Halide | Acetyl Chloride | N-acetyl-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

| Aldehyde | Benzaldehyde | N-benzyl-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

| Alkyl Halide | Methyl Iodide | 1,4,8-trimethyl-1,2,3,4-tetrahydroquinoline |

Interactive Data Table: Examples of N-Functionalization Reactions

Electrophilic Aromatic Substitution on the Aromatic Ring

The benzene (B151609) ring of the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline core is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the two methyl groups. The regioselectivity of these reactions is governed by the directing effects of these substituents.

Regioselective Nitration Studies of Tetrahydroquinolines

The nitration of tetrahydroquinolines is a well-studied electrophilic aromatic substitution. The outcome of the reaction is highly dependent on the reaction conditions and the presence of a protecting group on the nitrogen atom. In acidic media, the nitrogen is protonated, becoming a deactivating, meta-directing group. However, with an N-protected tetrahydroquinoline, the protected amino group acts as an ortho-, para-director.

For 4,8-dimethyl-1,2,3,4-tetrahydroquinoline, the situation is more complex due to the presence of two activating methyl groups at positions 4 and 8, in addition to the activating effect of the amino group. The C8-methyl group directs to the C7 and C5 positions, while the amino group strongly directs to the C6 position (para) and C8 position (ortho, already substituted). The C4-methyl group is on the saturated ring and its electronic influence on the aromatic ring is less direct. Therefore, in an N-protected 4,8-dimethyl-1,2,3,4-tetrahydroquinoline, electrophilic attack is most likely to occur at the C6 position, which is para to the strongly activating amino group and meta to the C8-methyl group. Attack at the C5 or C7 positions, ortho to the C8-methyl group, is also possible. The precise regiochemical outcome would likely be a mixture of isomers, with the C6-substituted product being the major one. Studies on the nitration of N,N-dimethylaniline derivatives show a strong preference for para-substitution.

Halogenation and Sulfonation Modifications

Halogenation of the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline ring can be achieved using various halogenating agents. Similar to nitration, the regioselectivity is controlled by the directing effects of the substituents. For an N-protected derivative, bromination or chlorination is expected to occur predominantly at the C6 position. nih.gov The use of milder halogenating agents can improve selectivity.

Sulfonation of aromatic amines can be achieved by treatment with sulfuric acid. The reaction often proceeds via the formation of a sulfamic acid intermediate which then rearranges to the para-substituted sulfonic acid upon heating. acs.org For N-protected 4,8-dimethyl-1,2,3,4-tetrahydroquinoline, direct sulfonation is expected to yield the 6-sulfonic acid derivative as the major product.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | N-Protected-4,8-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline |

| Bromination | Br₂/FeBr₃ | N-Protected-6-bromo-4,8-dimethyl-1,2,3,4-tetrahydroquinoline |

| Sulfonation | H₂SO₄ | N-Protected-4,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonic acid |

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution

Functionalization at the Saturated Ring Positions

Functionalization of the saturated carbocyclic portion of the tetrahydroquinoline ring is less common but offers opportunities for introducing structural diversity. Reactions at the C2, C3, and C4 positions can lead to novel derivatives with distinct stereochemical arrangements.

Recent studies have shown that selective deprotonation and functionalization at the C4 position of N-protected tetrahydroquinolines is possible using organolithium bases, followed by reaction with an electrophile. nih.govchemrxiv.orgresearchgate.net This strategy could potentially be applied to 4,8-dimethyl-1,2,3,4-tetrahydroquinoline, although the presence of the C4-methyl group might sterically hinder the approach of the base and the electrophile. Functionalization at the C2 position of 8-methyltetrahydroquinoline derivatives has also been reported through a one-pot tandem approach involving a nickel-catalyzed nucleophilic substitution followed by hydrogenation. informahealthcare.comtandfonline.com The applicability of this method to the 4,8-dimethyl analog would require further investigation. The development of C-H activation methodologies may open up new avenues for the direct functionalization of the saturated ring positions in the future. nih.gov

Hydroxylation and Oxidation Reactions

Oxidation of the 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a fundamental strategy to alter its electronic and structural properties, often leading to the corresponding aromatic quinoline (B57606). This transformation involves the formal removal of hydrogen atoms from the heterocyclic ring. A variety of oxidizing agents have been studied for this purpose, with the choice of reagent often influencing reaction efficiency and substrate compatibility. wikipedia.org

Manganese dioxide (MnO₂) is a commonly used reagent that has proven effective for converting tetrahydroquinolines into quinolines, offering high yields and clean reaction profiles. wikipedia.org Another powerful oxidant for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which operates under relatively mild conditions and is tolerant of a wide array of substituents on the starting tetrahydroquinoline. wikipedia.org

Beyond full aromatization, oxidative reactions can be used to introduce specific functional groups. For instance, the oxidative α-functionalization of the C4 position (the benzylic carbon) can be achieved using versatile heterogeneous nanocatalysts. organic-chemistry.org Catalytic systems, such as those employing copper(II) chloride and molecular oxygen, have also been developed for the dehydrogenation of tetrahydroisoquinolines to their dihydro counterparts, a reaction principle applicable to the tetrahydroquinoline core. nih.gov These methods provide pathways to introduce carbonyl or hydroxyl groups, further expanding the functional handles available for subsequent derivatization.

| Oxidizing Agent/System | Transformation | Key Features | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Tetrahydroquinoline → Quinoline | High yields, clean reactions, practical protocols. | wikipedia.org |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Tetrahydroquinoline → Quinoline | Chemoselective, mild conditions, tolerates various substituents. | wikipedia.org |

| Copper Nanocatalyst / O₂ | α-Oxidation of THIQs | Green oxidant (O₂), leads to α-functionalization. | organic-chemistry.org |

| CuCl₂ / O₂ System | Tetrahydroisoquinoline → Dihydroisoquinoline | Catalytic dehydrogenation using molecular oxygen. | nih.gov |

Nucleophilic Substitution Reactions for Diverse Substituents

Nucleophilic substitution provides a direct and powerful method for introducing a wide array of functional groups onto the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline core. This strategy typically involves two main approaches: substitution at an sp²-hybridized carbon on the aromatic ring or substitution at the sp³-hybridized C4 position.

For substitution on the aromatic portion, a common method is to first install a good leaving group, such as a halogen, which can then be displaced by a nucleophile in a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net However, a more versatile approach involves functionalization at the benzylic C4 position. One strategy is to introduce a leaving group, such as a chloro group, at this position. This allows for subsequent displacement by a variety of nucleophiles. For the related 8-methylquinolinone scaffold, the 4-chloro derivative has been shown to react with nucleophiles such as thiourea (B124793) (to introduce a sulfanyl (B85325) group), hydrazine, azide (B81097), and various amines to yield a series of 4-substituted products. rsc.org

An alternative approach bypasses the need for a leaving group by directly activating the C4 position. This can be achieved through a deprotonation-capture sequence, where a strong base is used to remove the proton at the C4 position, generating a carbanion. chemrxiv.org This nucleophilic carbanion can then be trapped with a range of electrophiles, including primary and secondary alkyl halides, to achieve direct C-C bond formation at the desired position. chemrxiv.org

| Approach | Nucleophile/Electrophile | Resulting Substituent | Reference |

|---|---|---|---|

| Displacement of 4-Chloro Group | Thiourea / NaOH | 4-Sulfanyl (-SH) | rsc.org |

| Displacement of 4-Chloro Group | Hydrazine (N₂H₄) | 4-Hydrazino (-NHNH₂) | rsc.org |

| Displacement of 4-Chloro Group | Sodium Azide (NaN₃) | 4-Azido (-N₃) | rsc.org |

| Deprotonation-Capture at C4 | n-Octyl Bromide (Electrophile) | 4-Octyl (-C₈H₁₇) | chemrxiv.org |

Introduction of Complex Side Chains and Heterocyclic Moieties

To further enhance molecular diversity and explore new biological activities, complex side chains and additional heterocyclic rings can be appended to the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline core. Modern synthetic methods enable the precise and efficient conjugation of this scaffold with a variety of molecular entities.

Click Chemistry Applications for Triazole Hybridization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool for molecular hybridization. researchgate.netacs.org This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for joining molecular building blocks. researchgate.netacs.org The strategy involves functionalizing the tetrahydroquinoline core with either an alkyne or an azide group. This "activated" scaffold can then be covalently linked to another molecule possessing the complementary functionality, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole linker. researchgate.netacs.org

This triazole ring is more than just a passive linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, potentially contributing to the biological activity of the hybrid molecule. whiterose.ac.uk This methodology allows for the hybridization of the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline scaffold with other pharmacophores, leading to the creation of novel compounds with potentially synergistic or entirely new pharmacological profiles. whiterose.ac.uk

| Tetrahydroquinoline Derivative | Coupling Partner | Resulting Linkage | Key Advantage | Reference |

|---|---|---|---|---|

| Azide-functionalized THQ | Alkyne-containing pharmacophore | 1,2,3-Triazole | High efficiency and yield under mild conditions. | researchgate.net |

| Alkyne-functionalized THQ | Azide-containing pharmacophore | 1,2,3-Triazole | Creates a stable, functional linker between two molecular entities. | whiterose.ac.uk |

Conjugation with Peptidic and Other Biomolecular Scaffolds

The conjugation of the tetrahydroquinoline core to amino acids and peptides is a promising strategy for developing new therapeutic leads. mdpi.com Peptides can act as carriers to improve cell permeability, target specific tissues, or modulate the solubility and stability of the parent molecule. mdpi.com The synthesis of these conjugates typically involves forming an amide bond between a carboxylic acid functionality on one partner and an amine on the other, using standard peptide coupling reagents. frontiersin.org

Incorporation of Thiophene (B33073) and Other Heteroaryl Moieties

The introduction of other heteroaromatic rings, such as thiophene, onto the tetrahydroquinoline framework is a key strategy for creating novel structures with distinct electronic and biological properties. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this type of C-C bond formation. nih.gov

Reactions like the Suzuki-Miyaura coupling and the Stille coupling are particularly well-suited for this purpose. organic-chemistry.orgresearchgate.net The general approach involves creating a halogenated (e.g., bromo- or iodo-) derivative of 4,8-dimethyl-1,2,3,4-tetrahydroquinoline, typically on the aromatic ring. This halo-tetrahydroquinoline can then be coupled with a heteroarylboronic acid (in a Suzuki reaction) or an organostannane derivative of the heterocycle (in a Stille reaction). researchgate.netresearchgate.net For instance, the Stille coupling has been successfully used to link halogenated tetrahydroisoquinolines with tributylstannylthiophenes. researchgate.net Similarly, Suzuki couplings have been reported between 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) and various arylboronic acids. researchgate.net These powerful synthetic tools allow for the precise installation of thiophene and other heteroaryl groups, significantly expanding the structural and functional diversity of the core molecule.

| Reaction Type | Tetrahydroquinoline Derivative | Heteroaryl Reagent | Result | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-THQ (e.g., 6-Bromo-THQ) | Heteroarylboronic Acid (e.g., Thiophene-2-boronic acid) | Direct C-C bond formation between THQ and heteroaryl ring. | researchgate.net |

| Stille Coupling | Halo-THIQ | Organostannane (e.g., Tributylstannylthiophene) | Versatile C-C bond formation tolerant of many functional groups. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4,8 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed insights into the molecular structure and dynamics of tetrahydroquinoline derivatives. numberanalytics.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the unambiguous confirmation of the constitution of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides initial information on the number and chemical environment of protons. For 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline, distinct signals are expected for the aromatic protons, the aliphatic protons on the heterocyclic ring, the two methyl groups, and the N-H proton. The chemical shifts, integration, and coupling constants (J-values) reveal proton-proton connectivities.

¹³C NMR Spectroscopy : This technique identifies all unique carbon atoms in the molecule. The spectrum would show distinct resonances for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline core, and the carbons of the two methyl groups.

2D NMR Spectroscopy : Two-dimensional techniques are crucial for assembling the molecular structure by correlating different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map the sequence of protons in the aliphatic ring (H2-H3-H4).

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons directly to the carbon atoms they are attached to, allowing for the definitive assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for connecting structural fragments, for example, by showing correlations from the methyl protons to the aromatic ring carbons or from the H4 proton to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, regardless of their bonding connectivity. It is particularly important for determining the relative stereochemistry, for instance, by observing the spatial relationship between the proton at C4 and the C4-methyl group, which can help define the preferred conformation of the ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-H | ~3.5-4.5 (broad s) | - | C2, C8a |

| C2 | ~3.2-3.4 (m) | ~45-50 | C3, C4, C8a |

| C3 | ~1.8-2.0 (m) | ~25-30 | C2, C4, C4a |

| C4 | ~2.8-3.0 (m) | ~30-35 | C3, C4-CH₃, C4a, C5 |

| C4-CH₃ | ~1.2-1.4 (d) | ~20-25 | C3, C4, C4a |

| C5 | ~6.8-7.0 (d) | ~125-130 | C4, C6, C7, C8a |

| C6 | ~6.9-7.1 (t) | ~125-130 | C5, C7, C8 |

| C7 | ~6.6-6.8 (d) | ~115-120 | C5, C6, C8a |

| C8 | - | ~140-145 | C6, C7, C8-CH₃ |

| C8-CH₃ | ~2.1-2.3 (s) | ~15-20 | C7, C8, C8a |

| C4a | - | ~120-125 | C4, C5, C8 |

| C8a | - | ~140-145 | C2, C5, C8 |

The non-aromatic portion of the tetrahydroquinoline ring is not planar and exists in dynamic equilibrium between different conformations. NMR spectroscopy is a powerful method to study these dynamics. copernicus.org The heterocyclic ring typically adopts a half-chair conformation.

Variable-temperature (VT) NMR studies can reveal information about the energy barriers between different conformations. At low temperatures, the exchange between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. copernicus.org This can provide insights into the energetic preference for axial or equatorial positioning of the substituent at the C4 position.

NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the dominant conformation in solution by measuring distances between protons. mdpi.com For example, the observation of a strong NOE between the C4 proton and one of the C3 protons can help define the puckering of the ring and the orientation of the C4-methyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Analysis and Hydrogen Bonding

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ucdavis.edu For 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline, the FT-IR spectrum provides clear signatures for its key structural features.

The most characteristic vibrations include:

N-H Stretch : A moderate to weak absorption in the range of 3300-3500 cm⁻¹ is indicative of the secondary amine. The exact position and shape of this peak can be influenced by hydrogen bonding. In concentrated solutions, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower frequency.

C-H Stretches (Aromatic and Aliphatic) : Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methyl and methylene (B1212753) groups appear as strong bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretches (Aromatic) : These vibrations, characteristic of the benzene (B151609) ring, appear as two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch : The stretching vibration of the C-N bond typically appears in the fingerprint region, around 1250-1350 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Frequencies for 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium - Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium - Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 2960 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium - Variable |

| Aliphatic CH₂ | Bend (Scissoring) | 1440 - 1470 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

| Aromatic C-H | Bend (Out-of-plane) | 700 - 900 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion (M⁺·) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the precise elemental formula (e.g., C₁₁H₁₅N for the parent compound).

Fragmentation Pathways : Under techniques like Electron Ionization (EI), the molecular ion fragments in a reproducible manner, providing a characteristic "fingerprint." For tetrahydroquinolines, common fragmentation pathways are initiated by the ionization of the nitrogen lone pair.

α-Cleavage : A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline, cleavage of the C4-C4a bond can lead to the formation of a stable iminium ion.

Loss of Substituents : The loss of the methyl group at C4 (loss of 15 Da) or C8 (loss of 15 Da) can occur, leading to significant fragment ions.

Retro-Diels-Alder (RDA) Reaction : The heterocyclic ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring at two bonds and the formation of distinct radical cations and neutral molecules.

Table 3: Plausible Mass Spectrometry Fragments for 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline (MW = 161.24)

| m/z | Proposed Fragment | Proposed Loss |

| 161 | [M]⁺· (Molecular Ion) | - |

| 146 | [M - CH₃]⁺ | Loss of methyl radical |

| 132 | [M - C₂H₅]⁺ | Loss of ethyl radical via ring fragmentation |

| 118 | [M - C₃H₇]⁺ | α-cleavage and rearrangement |

| 117 | [C₈H₇N]⁺· | RDA fragmentation product |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles. For derivatives of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline that form suitable crystals, X-ray analysis can confirm the half-chair conformation of the saturated ring and the relative orientation of the substituents. researchgate.net

Furthermore, for chiral compounds, crystallization with a chiral counter-ion or as a single enantiomer allows for the determination of the absolute configuration (R or S) at the stereocenter (C4). nih.gov This is achieved through the analysis of anomalous dispersion effects, often reported as the Flack parameter.

Table 4: Hypothetical Crystallographic Data for a Derivative of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Chiral Chromatography for Enantiomeric Purity Assessment of Tetrahydroquinoline Analogues

Since 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline possesses a chiral center at the C4 position, it exists as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques employed. u-szeged.hudoi.org Separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. registech.comamericanpharmaceuticalreview.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating various tetrahydroquinoline analogues. u-szeged.hu Method development involves optimizing the mobile phase (in normal-phase, reversed-phase, or SFC modes) and temperature to achieve baseline separation of the enantiomeric peaks. u-szeged.hu

Table 5: Example Chiral Chromatography Conditions for Tetrahydroquinoline Analogues

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Mode |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine | Normal Phase |

| HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Acetonitrile/Water/Trifluoroacetic acid | Reversed Phase |

| SFC | Quinidine-based zwitterionic | CO₂/Methanol/Ammonium Acetate | Supercritical Fluid |

Computational and Theoretical Investigations of 4,8 Dimethyl 1,2,3,4 Tetrahydroquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com

Table 1: Representative HOMO-LUMO Data for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline (B57606) scirp.org | -6.646 | -1.816 | -4.83 |

| Triazine Derivative irjweb.com | -6.2967 | -1.8096 | -4.4871 |

Note: This data is for related heterocyclic compounds and is intended to be illustrative of the typical values obtained from DFT calculations.

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These include chemical potential (μ), global hardness (η), and global electrophilicity (ω).

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to change in the electron distribution or charge transfer. scirp.org It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and are less reactive, while those with a small gap are "soft" and more reactive. irjweb.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Studies on related heterocyclic compounds demonstrate the utility of these descriptors. For example, in a study of a triazine derivative, the chemical hardness was found to be 2.2435 eV, indicating a relatively high stability. irjweb.com For 1,2,3,4-tetrahydroisoquinoline (B50084), a structural isomer of tetrahydroquinoline, the energy and hardness profiles have been shown to be inversely related, which is in accordance with the principle of maximum hardness. researchgate.net

Table 2: Calculated Reactivity Descriptors for a Representative Triazine Derivative irjweb.com

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.2435 |

Note: This data is for a related heterocyclic compound and serves as an example of the application of these theoretical calculations.

Ab initio calculations, which are based on first principles without the use of empirical parameters, are powerful tools for investigating reaction mechanisms and identifying transition state structures. These calculations can map out the potential energy surface of a reaction, allowing for the determination of activation energies and the elucidation of reaction pathways. For complex organic reactions, these methods can provide detailed insights into the electronic and structural changes that occur during a chemical transformation. researchgate.net

While specific ab initio studies on the reaction mechanisms of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline were not found in the surveyed literature, the general applicability of these methods to related systems is well-established. For example, ab initio calculations have been used to study the Wittig and Morita-Baylis-Hillman reactions for large molecular systems. researchgate.net For the synthesis of tetrahydroquinolines, which can involve domino reactions, understanding the transition states is crucial for optimizing reaction conditions and predicting product distributions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unesp.br This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations can estimate the binding affinity between a ligand and its target, which is often expressed as a binding energy in kcal/mol. A more negative binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline were not identified, research on other tetrahydroquinoline and tetrahydroisoquinoline derivatives highlights the utility of this approach. For instance, in a study of tetrahydroquinoline derivatives as potential anti-cancer agents, a compound designated as C14 showed a strong binding affinity of –10.1 kcal/mol towards its target protein. unesp.br Similarly, docking studies of 2,4-disubstituted quinoline derivatives against the Mycobacterium tuberculosis receptor LipB revealed binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr In another study, tetrahydroisoquinoline-conjugated dipeptides were docked against E. coli DNA gyrase B, with the most potent compound exhibiting a binding energy of -6.708 kcal/mol. nih.gov

Table 3: Examples of Binding Affinities of Tetrahydroquinoline and Related Derivatives with Biomolecular Targets

| Compound/Derivative Class | Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Tetrahydroquinoline derivative C14 unesp.br | 4LRM (Human Lung Cancer Cell Line related) | -10.1 |

| 2,4-disubstituted quinoline derivative 8 dergipark.org.tr | Mycobacterium tuberculosis LipB | -15.4 |

| 2,4-disubstituted quinoline derivative 17 dergipark.org.tr | Mycobacterium tuberculosis LipB | -18.5 |

| Tetrahydroisoquinoline-conjugated dipeptide 7b nih.gov | E. coli DNA gyrase B (4KFG) | -6.708 |

Note: This table presents data for various tetrahydroquinoline and related derivatives to illustrate the application of molecular docking in assessing binding affinities.

Beyond predicting binding affinity, molecular docking can also reveal the specific interactions between a ligand and the amino acid residues within the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For example, molecular docking studies of active tetrahydroisoquinoline derivatives with the VEGF receptor showed that hydrogen bonding interactions with the amino acid residue GLU 885 were critical for binding affinity. nih.gov In another case, the interaction of tetrahydroisoquinoline derivatives with the KRas protein involved hydrogen bonding with the THR 74 residue. nih.gov The stability of these interactions can be further assessed through molecular dynamics simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

Table 4: Key Interacting Residues for Tetrahydroisoquinoline Derivatives with Biomolecular Targets

| Derivative Class | Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Active Tetrahydroisoquinolines nih.gov | VEGF Receptor | GLU 885 | Hydrogen Bonding |

| Active Tetrahydroisoquinolines nih.gov | KRas | THR 74 | Hydrogen Bonding |

Note: This table provides examples of key residue interactions identified through molecular docking for tetrahydroisoquinoline derivatives.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed insights into the conformational flexibility and interaction dynamics of a molecule like 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline.

Conformational Stability: The structure of 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline features a partially saturated heterocyclic ring fused to a benzene (B151609) ring. This non-aromatic portion of the molecule is not planar and can adopt several conformations, often described as puckered half-chair or boat-like structures. The conformational stability is determined by the potential energy of these different arrangements, with the molecule predominantly occupying the lowest energy state.

The presence of two methyl groups at the C4 and C8 positions significantly influences the conformational landscape:

C4-Methyl Group: Located on the saturated ring, this methyl group can exist in either an axial or equatorial position. These positions are not energetically equivalent. Generally, equatorial substitution is favored to minimize steric hindrance, specifically 1,3-diaxial interactions that would destabilize an axial conformation.

C8-Methyl Group: This group is attached to the aromatic portion of the molecule, adjacent to the fused, saturated ring. Its presence can induce steric strain that influences the puckering of the neighboring ring, potentially favoring a more flattened conformation to alleviate these interactions.

Although specific MD simulation studies for 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline are not extensively documented, research on analogous tetrahydroquinoline derivatives suggests that the ring system is dynamic. nist.gov An MD simulation would typically model the molecule in a solvent environment (e.g., water) to observe its behavior over nanoseconds. Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Potential Energy Analysis: To map the energy landscape and identify the most stable, low-energy conformational states.

These simulations would be crucial for understanding how the interplay between the two methyl groups dictates the molecule's preferred three-dimensional shape, which is a key determinant of its interaction with other molecules.

Interaction Dynamics: MD simulations are also instrumental in studying how 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline interacts with biological targets, such as proteins or enzymes. fishersci.ca By placing the molecule in the binding site of a target protein, simulations can reveal:

The stability of the binding pose.

The specific intermolecular forces involved (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

The role of solvent molecules in mediating the interaction.

The conformational changes in both the ligand and the protein upon binding.

Such studies on related tetrahydroquinoline systems have been used to explain their biological activity and to guide the design of new derivatives with improved potency. nist.govfishersci.ca

In Silico Prediction of Molecular Descriptors Relevant to Molecular Interactions

In silico prediction of molecular descriptors involves calculating a wide range of physicochemical and structural properties of a molecule using computational methods. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure, which are fundamental to its behavior and its ability to interact with other molecules. These calculated properties are central to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity.

Key Molecular Descriptors and Their Relevance:

| Descriptor Category | Descriptor Example | Relevance to Molecular Interactions |

| Constitutional | Molecular Weight | Influences overall size, diffusion rates, and the strength of van der Waals interactions. |

| Molecular Formula | Defines the elemental composition of the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity (hydrophobicity). Crucial for predicting how the molecule partitions between aqueous and lipid environments, affecting membrane permeability and binding to hydrophobic pockets in proteins. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of hydrogen bonding capacity and is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. | |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, which is critical for dipole-dipole interactions and binding to polar sites on a receptor. |

| Topological | Number of Rotatable Bonds | Measures the conformational flexibility of the molecule. A higher number of rotatable bonds can allow the molecule to adapt its shape to fit a binding site, but can also come with an entropic penalty upon binding. |

| Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds (e.g., the N-H group is a donor, the N atom is an acceptor). This is fundamental for predicting specific interactions with biological targets. |

Below are the fundamental computed descriptors for 4,8-Dimethyl-1,2,3,4-tetrahydroquinoline.

| Descriptor | Value |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 161.24 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

These descriptors provide a foundational understanding of the molecule's properties. For instance, the presence of both a hydrogen bond donor (the N-H group) and an acceptor (the nitrogen lone pair) suggests it can participate in specific, directional interactions. Its predicted lipophilicity (LogP) would govern its solubility and ability to cross biological membranes. The relatively low number of rotatable bonds indicates a semi-rigid scaffold, which can be advantageous in drug design.

Mechanistic Chemical Reactivity Studies of 4,8 Dimethyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Hydrogenation and Dehydrogenation Mechanisms

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is a key player in hydrogen storage technologies due to its ability to undergo reversible hydrogenation and dehydrogenation. The presence of methyl groups at the C4 and C8 positions in 4,8-dimethyl-1,2,3,4-tetrahydroquinoline influences the electronic and steric environment of the molecule, thereby affecting the kinetics and thermodynamics of these processes.

Dehydrogenation: The dehydrogenation of tetrahydroquinolines to form the corresponding aromatic quinoline (B57606) is a crucial process for releasing stored hydrogen. The mechanism generally involves the removal of hydrogen atoms from the heterocyclic ring. Studies on related N-heterocycles have shown that the incorporation of nitrogen into aromatic rings facilitates the dehydrogenation process compared to their carbocyclic analogs like decalin/naphthalene systems. clockss.org The reaction is typically catalyzed by transition metals. For instance, catalysts like Pd/C and Rh/C have been used for the dehydrogenation of 1,2,3,4-tetrahydroquinoline at milder temperatures (e.g., 120 °C). clockss.org The process is believed to proceed through a stepwise removal of hydrogen, likely involving the formation of a dihydroquinoline intermediate before complete aromatization.

Hydrogenation: The reverse reaction, hydrogenation of the corresponding 4,8-dimethylquinoline, involves the addition of hydrogen across the double bonds of the pyridine (B92270) ring segment. This reaction is also heavily reliant on catalysis. A variety of catalytic systems have been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.org The mechanism often involves the activation of H2 on a metal surface and its subsequent transfer to the quinoline substrate. The regioselectivity of this reduction is critical, as over-reduction can lead to fully saturated decahydroquinolines. The choice of catalyst and reaction conditions (temperature, pressure) plays a pivotal role in achieving high selectivity for the desired tetrahydroquinoline product. rsc.orgnih.gov For example, a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) has demonstrated high activity and selectivity for this transformation under mild conditions. rsc.org

The reversible nature of this system can be summarized as:

This equilibrium is sensitive to temperature and hydrogen pressure, allowing for controlled hydrogen storage and release. clockss.org

Cyclization Pathways and Intramolecular Rearrangements

The synthesis of the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline core structure is primarily achieved through various cyclization strategies. These methods construct the heterocyclic ring from acyclic or different cyclic precursors.

Reductive Cyclization: A common and efficient method involves the domino reaction of 2-nitroaryl ketones or aldehydes. nih.gov For the synthesis of a 4,8-dimethyl derivative, a suitable precursor would be a 2-nitro-6-methylphenyl ketone. The sequence is initiated by the catalytic reduction of the nitro group to an aniline, which then undergoes intramolecular condensation with the ketone moiety to form a cyclic imine. Subsequent in-situ reduction of the imine yields the final tetrahydroquinoline product. nih.gov

Another related strategy is the reductive cyclization of ortho-nitrochalcones under catalytic hydrogenation conditions. nih.gov The solvent and catalyst choice are crucial to ensure the reduction of both the nitro group and the side-chain double bond to facilitate cyclization over the formation of quinoline by-products. nih.gov

Radical-Mediated Cyclization: Novel methods involving nitrogen-centered radicals have been developed for the synthesis of tetrahydroquinolines. nih.gov For instance, ground-state radical-mediated intramolecular C–H amination can be achieved from N-alkoxyamine precursors. In this process, an aminium radical is generated, which then cyclizes onto the aromatic ring to form the C-N bond, leading to the tetrahydroquinoline scaffold. nih.gov This approach can provide access to substituted derivatives depending on the starting arylpropylamine.

Metal-Mediated Cyclization: Iron-catalyzed intramolecular nitrene C-H insertion is another pathway. nih.gov A proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a γ-hydrogen from the side chain to generate a benzylic radical. Subsequent cyclization of this radical intermediate yields the tetrahydroquinoline product. nih.gov

Acid-Catalyzed Cyclizations and Rearrangements: Acid-catalyzed reactions, such as the Povarov reaction (a formal aza-Diels-Alder reaction), can be used to construct the tetrahydroquinoline ring system from anilines, aldehydes, and alkenes. researchgate.netkoreascience.kr Furthermore, acid-catalyzed rearrangement of certain precursors, like the reaction of enamides with benzyl (B1604629) azide (B81097), can lead to fused-ring tetrahydroquinolines through the formation of an N-phenyliminium intermediate followed by nucleophilic addition and cyclization. nih.gov

Nucleophilic and Electrophilic Substitution Reaction Mechanisms

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS) by the secondary amine group (an ortho, para-director) and the two methyl groups (also ortho, para-directors). The substitution pattern is determined by the interplay of these activating groups.

A detailed study on the nitration of N-protected tetrahydroquinoline revealed that the position of substitution is highly dependent on the reaction conditions and the nature of the N-protecting group. researchgate.net For 4,8-dimethyl-1,2,3,4-tetrahydroquinoline, the C6 and C5 positions are the most likely sites for electrophilic attack. The C8-methyl group provides steric hindrance, potentially disfavoring substitution at the C7 position. The C4-methyl group is on the saturated ring and primarily exerts its influence electronically. Theoretical calculations on the parent tetrahydroquinoline system have been used to predict the regioselectivity by analyzing the stability of the intermediate σ-complexes. researchgate.net

Nucleophilic Substitution: The parent 4,8-dimethyl-1,2,3,4-tetrahydroquinoline is not reactive towards nucleophilic substitution on the aromatic ring unless a leaving group is present. However, derivatives such as chloro-substituted quinolinones (which can be reduced to the corresponding tetrahydroquinolines) readily undergo nucleophilic substitution. mdpi.com For example, a chloro group at the C4 position can be displaced by various nucleophiles, including thiols, hydrazines, azides, and amines, providing a route to a wide range of 4-substituted derivatives. mdpi.com

Furthermore, the position alpha to the nitrogen (C2) can be functionalized through a deprotonation-electrophilic quench sequence. nih.gov Treatment of N-Boc protected tetrahydroquinolines with a strong base like n-butyllithium leads to lithiation at the C2 position. This organolithium intermediate can then be trapped with various electrophiles to introduce substituents at C2. nih.gov

Redox Chemistry of the Tetrahydroquinoline Ring System

The redox chemistry of the tetrahydroquinoline ring system is central to its reactivity. The most prominent redox reaction is the dehydrogenation to the corresponding quinoline, an oxidation process that forms the basis of its use in hydrogen storage. clockss.org This transformation involves the loss of four electrons and four protons from the heterocyclic ring.

The nitrogen atom can also participate in redox reactions. The secondary amine can be oxidized to form a radical cation. This species is a key intermediate in certain reactions, such as the oxidative dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net In this process, it is proposed that single-electron transfer (SET) oxidation of the tetrahydroquinoline forms the radical cation. Two of these radical units can then dimerize, followed by further oxidation to yield the final product. researchgate.net

The tetrahydroquinoline system can also be fully reduced to decahydroquinoline, although this often requires harsher conditions or more active catalysts than the selective hydrogenation of quinolines. nih.gov Conversely, oxidation reactions can lead to the formation of quinolinone derivatives.

Role of Catalysis in Facilitating Transformations

Catalysis is indispensable for controlling the reactivity of the 4,8-dimethyl-1,2,3,4-tetrahydroquinoline system. Different types of catalysts are employed to facilitate specific transformations with high efficiency and selectivity.

Metal-Promoted Processes:

Hydrogenation/Dehydrogenation: A wide array of metal catalysts are used for these reversible reactions. Palladium on carbon (Pd/C) is a classic choice for both processes. clockss.orgnih.gov Other noble metals like rhodium (Rh/C) are also effective. clockss.org More recently, catalysts based on less expensive metals like copper nanoparticles supported on titania (Cu/TiO2) have been developed for reversible dehydrogenation-hydrogenation under milder conditions, including atmospheric H2 pressure. clockss.org For selective hydrogenation of quinolines, advanced catalysts such as unsupported nanoporous gold (AuNPore) and palladium nanoparticles on nitrogen-doped carbon (Pd/CN) offer high efficiency and can be reused. rsc.orgorganic-chemistry.org Ruthenium and cobalt complexes are also effective for transfer hydrogenation protocols. organic-chemistry.org

Cyclization: Gold catalysts are effective in tandem hydroamination/asymmetric transfer hydrogenation reactions to form tetrahydroquinolines from propargylamines. organic-chemistry.org Iron complexes can promote intramolecular nitrene C-H insertion to build the heterocyclic ring. nih.gov

Acid Catalysis:

Lewis and Brønsted Acids: Lewis acids like AlCl₃, InCl₃, and Sc(OTf)₃ are widely used to catalyze the cyclocondensation reactions that form the tetrahydroquinoline skeleton, such as the Povarov reaction. researchgate.netkoreascience.kr They activate the reactants, facilitating the key bond-forming steps. Chiral Brønsted acids, such as phosphoric acids, have been employed to achieve highly enantioselective synthesis of tetrahydroquinolines through dehydrative cyclization followed by asymmetric reduction. organic-chemistry.org Boronic acids have also been shown to catalyze the tandem reduction and reductive alkylation of quinolines. organic-chemistry.org

The table below summarizes various catalytic systems and their applications in the chemistry of tetrahydroquinolines.

| Transformation | Catalyst Type | Specific Catalyst Examples | Mechanism/Role |

| Hydrogenation | Heterogeneous Metal | Pd/C, Pt/C, AuNPore, Pd/CN | Activation of H₂ and substrate on metal surface |

| Homogeneous Metal | RuCl₃, CoBr₂/terpyridine | Transfer hydrogenation from a hydrogen donor | |

| Dehydrogenation | Heterogeneous Metal | Pd/C, Rh/C, Cu/TiO₂ | Facilitates H-H bond formation and H₂ release |

| Cyclization | Lewis Acid | AlCl₃, InCl₃, Sc(OTf)₃, B(C₆F₅)₃ | Activation of carbonyls/imines for nucleophilic attack |

| Brønsted Acid | Chiral Phosphoric Acids | Protonation and chiral environment for asymmetric synthesis | |

| Transition Metal | [Fe(III)(F₂₀TPP)Cl], Gold complexes | Nitrene C-H insertion, hydroamination | |

| Substitution | Organometallic Base | n-Butyllithium | Deprotonation at C2 to form a nucleophilic carbanion |

Structure Activity Relationship Sar Studies in Molecular Interactions and Biological Processes

Impact of Methyl Substitution Pattern on Molecular Interaction Profiles